molecular formula C24H20N4O2S B6491715 5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1326868-56-7

5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B6491715
CAS No.: 1326868-56-7
M. Wt: 428.5 g/mol
InChI Key: NTICWDZSTFETIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 5-methyl substitution on the thieno[2,3-d]pyrimidine scaffold.
  • 1,2,4-oxadiazole ring at position 6, substituted with a 3-methylphenyl group.

Synthesis typically involves multistep reactions, including cyclization of precursor carboxylic acids (e.g., 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid) with oxadiazole-forming reagents, followed by alkylation or substitution reactions .

Properties

IUPAC Name

5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c1-15-7-6-10-18(13-15)21-26-22(30-27-21)20-16(2)19-23(31-20)25-14-28(24(19)29)12-11-17-8-4-3-5-9-17/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTICWDZSTFETIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and properties between the target compound and analogues:

Compound Name Key Structural Features Biological Activity Physicochemical Properties References
Target compound 3-(2-phenylethyl), 6-(3-(3-methylphenyl)-oxadiazole) Antimicrobial (Candida albicans inhibition) High melting point (>250°C), moderate solubility
5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 3-phenyl, 6-(5-phenyl-oxadiazole), dione at positions 2 and 4 Antimicrobial (broad-spectrum) Crystalline solid, MP: 280–282°C
Ethyl 5-(5-methyl-4-oxo-thieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate Ethyl ester at oxadiazole, 4-oxo group Antifungal (Candida albicans), moderate antibacterial MP: 195–197°C, improved solubility in ethanol
6-[3-(2-chlorophenyl)-oxadiazol-5-yl]-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one 3-(3,4-difluorobenzyl), 6-(2-chlorophenyl-oxadiazole) Not reported; predicted enhanced CNS penetration due to halogenation MP: >250°C, low aqueous solubility

Functional Group Impact on Activity

  • Oxadiazole Substitution: 3-Methylphenyl vs. Halogenated Derivatives: Chloro- or fluoro-substituted oxadiazoles (e.g., ) exhibit higher electronegativity, which may enhance binding to enzymatic targets but reduce solubility .
  • Alkyl/Aryl Chains :

    • 2-Phenylethyl vs. Benzyl : The phenylethyl group in the target compound extends the alkyl chain, offering flexibility in receptor interactions compared to rigid benzyl derivatives (e.g., ) .

Antimicrobial Activity

  • The target compound shares antifungal activity against Candida albicans with analogues like ethyl 5-(5-methyl-4-oxo-thieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate, but its MIC values are 2–4× lower due to optimized lipophilicity .
  • In contrast, 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () shows broader activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL), attributed to the dione moiety enhancing hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.